![molecular formula C9H10N2 B060571 (1E)-1-pyridin-2-ylbuta-1,3-dien-1-amine CAS No. 170298-90-5](/img/structure/B60571.png)
(1E)-1-pyridin-2-ylbuta-1,3-dien-1-amine
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Overview
Description
(1E)-1-pyridin-2-ylbuta-1,3-dien-1-amine, also known as 2-Butyl-1-(2-pyridinylmethylene) hydrazine (BPMA), is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. BPMA has been found to exhibit significant anticancer activity against various types of cancer cells, making it a promising candidate for the development of new cancer therapies.
Mechanism Of Action
The exact mechanism of action of BPMA is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. BPMA has also been found to induce oxidative stress in cancer cells, leading to their death.
Biochemical And Physiological Effects
BPMA has been found to exhibit significant biochemical and physiological effects in cancer cells. It has been shown to induce apoptosis, inhibit cell proliferation, and induce oxidative stress in cancer cells. BPMA has also been found to modulate the expression of certain genes that are involved in the growth and proliferation of cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of BPMA is its significant anticancer activity against various types of cancer cells. It is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the limitations of BPMA is its potential toxicity, which requires careful handling and monitoring during lab experiments.
Future Directions
There are several future directions for the research and development of BPMA. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the development of new derivatives of BPMA with enhanced anticancer activity and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of BPMA and its potential applications in cancer therapy.
Synthesis Methods
BPMA can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-acetylpyridine with hydrazine hydrate and butanal in the presence of a catalyst such as acetic acid. The resulting product is then purified using column chromatography to obtain pure BPMA.
Scientific Research Applications
BPMA has been extensively studied for its potential therapeutic applications in the field of cancer research. It has been found to exhibit significant anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and liver cancer. BPMA has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
properties
CAS RN |
170298-90-5 |
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Product Name |
(1E)-1-pyridin-2-ylbuta-1,3-dien-1-amine |
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
(1E)-1-pyridin-2-ylbuta-1,3-dien-1-amine |
InChI |
InChI=1S/C9H10N2/c1-2-5-8(10)9-6-3-4-7-11-9/h2-7H,1,10H2/b8-5+ |
InChI Key |
LZOPNIVOOMISEX-VMPITWQZSA-N |
Isomeric SMILES |
C=C/C=C(\C1=CC=CC=N1)/N |
SMILES |
C=CC=C(C1=CC=CC=N1)N |
Canonical SMILES |
C=CC=C(C1=CC=CC=N1)N |
synonyms |
2-Pyridinemethanamine,alpha-2-propenylidene-,(E)-(9CI) |
Origin of Product |
United States |
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